1-(Tetrahydro-2H-pyran-4-YL)-1H-pyrazol-4-amine
Overview
Description
1-(Tetrahydro-2H-pyran-4-YL)-1H-pyrazol-4-amine is a useful research compound. Its molecular formula is C8H13N3O and its molecular weight is 167.212. The purity is usually 95%.
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Scientific Research Applications
Synthesis of p-aminobenzoic acid diamides based on 4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxylic acid and [4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methylamine was explored, demonstrating the potential of similar compounds in organic synthesis and pharmacological applications (Agekyan & Mkryan, 2015).
Research on pyrazole derivatives, including those similar to the compound , identified antitumor, antifungal, and antibacterial pharmacophore sites, suggesting their potential in medical and pharmaceutical research (Titi et al., 2020).
A study on the synthesis of GSK2981278A, a RORγ inverse agonist, utilized related tetrahydro-2H-pyran-4-yl compounds. This highlights the utility of such compounds in developing treatments for conditions like psoriasis (Barcan et al., 2019).
The synthesis and crystal structure of related pyrazole compounds have been studied, contributing to the understanding of molecular interactions and structural dynamics in chemical and pharmaceutical research (Liu et al., 2009).
Cobalt(II) complexes containing similar N-substituted N,N-bis((1H-pyrazol-1-yl)methyl)amine ligands were investigated, showing the role of these compounds in coordination chemistry and potentially in catalysis and material science (Choi et al., 2015).
Exploratory research on N-heterocycle-fused tetrahydro-1,4-diazepinones, which are structurally related to the compound, highlights their potential in developing novel pharmaceutical compounds (Dzedulionytė et al., 2022).
Properties
IUPAC Name |
1-(oxan-4-yl)pyrazol-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O/c9-7-5-10-11(6-7)8-1-3-12-4-2-8/h5-6,8H,1-4,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZZNBQLBGSVOOZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1N2C=C(C=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20679671 | |
Record name | 1-(Oxan-4-yl)-1H-pyrazol-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20679671 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1190380-49-4 | |
Record name | 1-(Oxan-4-yl)-1H-pyrazol-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20679671 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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